Cas no 10300-57-9 (1,2,3,4-Butanetetrol,1,4-bis(1H-benzimidazol-2-yl)-)
10300-57-9 structure
Product Name:1,2,3,4-Butanetetrol,1,4-bis(1H-benzimidazol-2-yl)-
Numero CAS:10300-57-9
MF:C18H18N4O4
MW:354.359923839569
CID:237037
PubChem ID:304768
Update Time:2025-04-19
1,2,3,4-Butanetetrol,1,4-bis(1H-benzimidazol-2-yl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2,3,4-Butanetetrol,1,4-bis(1H-benzimidazol-2-yl)-
- 1,4-bis(1H-benzimidazol-2-yl)butane-1,2,3,4-tetrol
- (1R,4S)-1,4-bis-(1H-benzoimidazol-2-yl)-D-threitol
- 1,2,3,4-Tetrahydroxy-1,4-bis-< benzimidazolyl-(2)> -butan
- 1,4-di(1H-benzo[d]imidazol-2-yl)butane-1,2,3,4-tetraol
- AC1L75OZ
- AG-205
- Dr-1catF,4catF-Bis-(1H-benzimidazol-2-yl)-butan-1cF,2tF,3cF,4rF-tetraol
- Dr-1catF,4catF-bis-(1H-benzimidazol-2-yl)-butane-1cF,2tF,3cF,4rF-tetraol
- HMS1522D16
- Maybridge4_000434
- Oprea1_554057
- 1,4-bis-(2-benzimidazolyl)-1,2,3,4-butanetetraol
- 10300-57-9
- 1,4-bis(1H-benzimidazol-2-yl)-1,2,3,4-butanetetrol
- CHEMBL1336547
- CCG-242866
- BRD-A45289691-001-01-5
- AKOS003293145
- AKOS022086824
- NSC-201462
- NSC201462
- MLS000859560
- HMS2792M15
- IDI1_031016
- NCI60_042162
- SMR000461337
- DTXSID90308022
-
- Inchi: 1S/C18H18N4O4/c23-13(15(25)17-19-9-5-1-2-6-10(9)20-17)14(24)16(26)18-21-11-7-3-4-8-12(11)22-18/h1-8,13-16,23-26H,(H,19,20)(H,21,22)
- Chiave InChI: UGRBLAMMQLLLQF-UHFFFAOYSA-N
- Sorrisi: OC(C(C1=NC2C=CC=CC=2N1)O)C(C(C1=NC2C=CC=CC=2N1)O)O
Proprietà calcolate
- Massa esatta: 354.13294
- Massa monoisotopica: 354.133
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 26
- Conta legami ruotabili: 5
- Complessità: 442
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.1
- Superficie polare topologica: 138Ų
Proprietà sperimentali
- Densità: 1.613
- Punto di ebollizione: 868.1°Cat760mmHg
- Punto di infiammabilità: 478.8°C
- Indice di rifrazione: 1.829
- PSA: 138.28
- LogP: 0.92800
1,2,3,4-Butanetetrol,1,4-bis(1H-benzimidazol-2-yl)- Letteratura correlata
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
10300-57-9 (1,2,3,4-Butanetetrol,1,4-bis(1H-benzimidazol-2-yl)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso